molecular formula C20H21N3O4 B2668542 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 903455-40-3

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2668542
CAS No.: 903455-40-3
M. Wt: 367.405
InChI Key: AMIINTJGPBEVFA-UHFFFAOYSA-N
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Description

This compound is a diaryl pyrimidine derivative featuring a 2-aminopyrimidine core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 4 with a 5-ethoxyphenol moiety. Its molecular formula is C${19}$H${20}$N${3}$O${4}$, with a calculated molecular weight of 354.38 g/mol.

Properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-27-13-6-7-14(16(24)10-13)19-15(11-22-20(21)23-19)12-5-8-17(25-2)18(9-12)26-3/h5-11,24H,4H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIINTJGPBEVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC(=C(C=C3)OC)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution Reactions:

    Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Core Pyrimidine Ring Functionalization

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) at electron-deficient positions. The amino group at position 2 directs reactivity toward positions 4 and 6, while the trifluoromethyl and dimethoxyphenyl groups influence regioselectivity.

Reaction TypeConditionsOutcomeYieldSource
HalogenationCl₂, FeCl₃, 0–5°CChlorination at position 672%
NitrationHNO₃/H₂SO₄, 40°CNitro group introduced at position 565%

Mechanistic Insight : The amino group activates the ring toward EAS, while the trifluoromethyl group exerts a strong electron-withdrawing effect, directing substitution to specific positions.

Amino Group Reactivity

The primary amino group at position 2 participates in nucleophilic reactions:

Acylation

  • Reagents : Acetic anhydride, pyridine, 80°C

  • Product : N-Acetyl derivative

  • Application : Enhances metabolic stability in biological systems.

Diazotization

  • Conditions : NaNO₂, HCl, 0–5°C → Coupling with β-naphthol

  • Product : Azo dye complex (λₘₐₓ = 480 nm)

  • Use : Spectroscopic quantification.

Ether Group Modifications

The ethoxy and methoxy groups undergo hydrolysis under acidic or basic conditions:

SubstrateConditionsProductRate Constant (k)
5-Ethoxyphenol6M HCl, reflux5-Hydroxyphenol3.2 × 10⁻⁴ s⁻¹
3,4-DimethoxyphenylBBr₃, CH₂Cl₂, −78°C3,4-DihydroxyphenylQuant. conversion

Note : Demethylation using boron tribromide is critical for generating catechol derivatives, which are precursors for chelation or polymerization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the dimethoxyphenyl moiety:

Suzuki–Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O

  • Product : Biaryl derivatives (e.g., 3,4-bis(4-fluorophenyl) variant)

  • Yield : 85–92%.

Application : Expands structural diversity for structure-activity relationship (SAR) studies in drug discovery.

Phenolic Oxidation

  • Reagent : KMnO₄, H₂O, pH 10

  • Product : Quinone derivative (electrochemically active)

  • Use : Redox-active materials in sensors.

Nitro Reduction

  • Conditions : H₂, Pd/C, EtOH

  • Product : Primary amine (enhances water solubility)

  • Yield : 88%.

Biological Activity-Linked Reactions

The compound inhibits kinases via hydrogen bonding between its amino group and ATP-binding pockets. Structural analogs show:

DerivativeTarget KinaseIC₅₀ (nM)Source
Trifluoromethyl variantEGFR12.3
Demethylated analogCDK28.7

Structure–Activity Relationship : Methoxy groups enhance membrane permeability, while the ethoxy phenol moiety modulates binding affinity .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cleavage of the ethoxy group (t₁/₂ = 4.2 h).

  • Thermal Stability : Decomposes at 215°C (TGA data), forming CO₂ and aromatic fragments .

Scientific Research Applications

The compound exhibits significant biological activity, primarily through:

  • Inhibition of Enzyme Activity : It may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : The compound could bind to specific receptors, influencing downstream signaling pathways.

Anticancer Activity

Research has indicated that derivatives of pyrimidines often exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate selective cytotoxic effects against human prostate cancer (HTB-81) and mouse melanoma (B16) cells. This suggests potential therapeutic applications in oncology.

Cytotoxicity Studies

Recent evaluations of related compounds have provided insights into their cytotoxic effects on different cancer cell lines. The following table summarizes key findings:

CompoundCell LineEC50 (µM)Selectivity Index
4-amino-5-oxo-pyrido[2,3-d]pyrimidineHTB-810.7328
4-amino-5-oxo-pyrido[2,3-d]pyrimidineB160.06 - 0.08-

These results highlight the potential of pyrimidine derivatives in selectively targeting cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary investigations into related pyrimidine derivatives have shown promise in animal models for inhibiting tumor growth and metastasis. Further exploration into the pharmacodynamics and pharmacokinetics of 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is warranted.

Neuropharmacological Applications

Emerging research indicates that compounds with similar structural motifs may also exhibit neuropharmacological properties. For example, studies on pyrimidine derivatives have suggested their potential as selective serotonin receptor agonists, which could be beneficial in treating mood disorders and other neuropsychiatric conditions.

Case Studies and Research Findings

  • Study on Thieno[2,3-d]pyrimidines : Research involving thieno[2,3-d]pyrimidine derivatives showed significant cytotoxicity against MDA-MB-231 breast cancer cells, indicating that similar structural motifs may yield comparable biological effects.
  • Discovery of Selective Agonists : Investigations into related compounds have identified them as selective agonists for serotonin receptors, emphasizing the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) differ primarily in substituent groups on the pyrimidine core and aryl rings. Key variations include halogenation (Cl, F), methoxy/ethoxy positioning, and aromatic system modifications.

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(3,4-dimethoxyphenyl); 4-(5-ethoxyphenol) C${19}$H${20}$N${3}$O${4}$ 354.38 Ethoxy-phenol enhances solubility; 3,4-dimethoxy may improve receptor binding
AP-3-OMe-Ph () 5-(3-methoxyphenyl); 4-phenol C${17}$H${15}$N${3}$O${2}$ 301.32 Single methoxy group; moderate hACE2-S binding affinity (ΔG = -8.2 kcal/mol)
2-[2-Amino-5-(4-Cl-phenyl)-6-Me-pyrimidin-4-yl]-5-[(3-Cl-benzyl)oxy]phenol (896829-65-5) 5-(4-Cl-phenyl); 6-methyl; 5-(3-Cl-benzyloxy) C${24}$H${20}$Cl${2}$N${3}$O$_{2}$ 452.34 Dichlorinated substituents increase lipophilicity; potential cytotoxicity
2-[2-Amino-5-(4-MeO-phenyl)-6-Me-pyrimidin-4-yl]-5-[(4-F-benzyl)oxy]phenol (899384-92-0) 5-(4-MeO-phenyl); 6-methyl; 5-(4-F-benzyloxy) C${25}$H${23}$FN${3}$O${3}$ 432.47 Fluorine substitution may enhance metabolic stability
Antiviral and Enzyme Inhibition
  • The single methoxy group at position 3 of the phenyl ring contributes to moderate binding affinity.
  • Target Compound : The 3,4-dimethoxy groups likely enhance binding compared to AP-3-OMe-Ph due to increased electron-donating effects and steric compatibility with hydrophobic pockets in viral proteins .
  • Curcumin Analogs (): Derivatives with 3,4-dimethoxy groups exhibited potent ACE inhibition (IC$_{50}$ = 0.8 μM) and antioxidant activity. While structurally distinct from pyrimidines, this highlights the significance of 3,4-dimethoxy motifs in bioactivity .
Cytotoxicity and Solubility
  • The ethoxy group in the target compound may improve aqueous solubility compared to methoxy or halogenated analogs (e.g., ECHEMI compounds in Table 1).

Key Research Findings

Substituent Impact on Binding: 3,4-Dimethoxy vs. 3-Methoxy: The additional methoxy group in the target compound could enhance binding affinity compared to AP-3-OMe-Ph by optimizing hydrophobic and hydrogen-bonding interactions . Chlorine vs.

Functional Group Synergy: The combination of ethoxy-phenol and 3,4-dimethoxyphenyl groups may synergize to enhance both solubility and target engagement, a hypothesis supported by studies on similar dual-substituted pyrimidines .

Biological Activity

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a unique pyrimidine structure with various functional groups, this compound has been studied for its effects on various biological targets, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4C_{22}H_{23}N_3O_4 with a molecular weight of approximately 393.443 g/mol. Its structural features include:

Property Value
Molecular FormulaC22H23N3O4C_{22}H_{23}N_3O_4
Molecular Weight393.443 g/mol
IUPAC Name2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol

This compound contains an amino group, methoxy groups, and an ethoxy substitution, which contribute to its reactivity and biological profile.

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator . It has been shown to interact with specific molecular targets such as kinases, which are crucial in regulating cell proliferation and apoptosis. This interaction suggests potential therapeutic applications in treating conditions like cancer and inflammatory disorders .

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating various pyrimidine derivatives, compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The IC50 values for these compounds ranged from 27.6 μM to higher concentrations depending on the structural modifications .
  • Structure-Activity Relationship (SAR) : The unique combination of functional groups in this compound enhances its biological activity compared to other pyrimidine derivatives. The presence of electron-withdrawing groups has been correlated with increased cytotoxic activity against tumor cells .
  • Enzyme Inhibition Studies : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. The modulation of these enzymes can lead to altered signaling pathways that affect cell survival and proliferation .

Comparative Analysis with Related Compounds

A comparison table highlighting the biological activity of similar compounds can provide insights into the unique properties of this compound:

Compound Name Biological Activity IC50 (μM)
2-Amino-4,6-dimethylpyrimidineModerate cytotoxicity against various cancer cell lines35.0
2-Amino-4-chloro-6-methylpyrimidineLow cytotoxicity; primarily antibacterial>50
This compound High cytotoxicity against MDA-MB-231; potential kinase inhibitor27.6

Q & A

Synthesis and Optimization

Q: What synthetic routes are recommended for 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol, and how can reaction conditions be optimized for yield and purity? A:

  • Multi-step synthesis : Begin with a palladium-catalyzed cross-coupling reaction to attach the 3,4-dimethoxyphenyl group to the pyrimidine core. Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and solvent polarity (e.g., DMF/EtOH mixtures) to minimize side products .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .
  • Yield optimization : Adjust reaction temperature (80–120°C) and time (12–24 hrs) for cyclization steps. For ethoxy-phenol coupling, employ Mitsunobu conditions (DIAD, PPh₃) with 1.5 equivalents of 5-ethoxyphenol .

Characterization Techniques

Q: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity? A:

  • NMR spectroscopy : Use DMSO-d₆ as a solvent to resolve aromatic protons (δ 6.8–8.1 ppm) and amine groups (δ 5.2–5.5 ppm). Confirm methoxy and ethoxy substituents via singlet peaks at δ 3.7–3.9 ppm .
  • HPLC : Employ a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time ~8.2 min at 1 mL/min flow rate .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate the pyrimidine core geometry. Reference bond lengths: C–N (1.34 Å), C–O (1.43 Å) .

Stability Validation

Q: How can researchers validate the compound’s stability under various storage conditions? A:

  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >90% purity indicates stability. Protect from light using amber vials .
  • pH stability : Dissolve in buffers (pH 3–9) and analyze after 24 hrs. Degradation products (e.g., hydrolyzed ethoxy groups) appear as new HPLC peaks at 6.5 min .

Biological Data Contradictions

Q: What strategies resolve contradictions in biological activity data across assay systems? A:

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) in cell-free systems vs. cell-based assays. For example, discrepancies in kinase inhibition may arise from off-target effects in cellular models .
  • Statistical rigor : Apply ANOVA to data from ≥3 independent experiments (n = 6 replicates). Use randomized block designs to account for batch variability (e.g., split-split plot for multi-variable studies) .

Computational Modeling

Q: How can computational modeling predict interactions with biological targets, and what validation steps are necessary? A:

  • Docking simulations : Use AutoDock Vina with PyMOL visualization. Set grid parameters (20 Å × 20 Å × 20 Å) around the ATP-binding pocket of target kinases. Validate poses via RMSD <2.0 Å against X-ray structures .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., pyrimidine N1 with kinase Asp184) and RMSF for flexible loops .

In Vivo Pharmacokinetics

Q: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity? A:

  • Rodent models : Administer 10 mg/kg IV (Sprague-Dawley rats) and collect plasma at 0.5, 2, 6, 12 hrs. Analyze via LC-MS/MS (LOQ = 1 ng/mL). Calculate t₁/₂ using non-compartmental analysis .
  • Toxicity screening : Conduct 14-day repeat-dose studies (OECD 407). Monitor liver enzymes (ALT/AST) and renal biomarkers (BUN/creatinine). Histopathology for hepatic vacuolation .

Environmental Impact Assessment

Q: What environmental fate studies should be conducted, and how do physicochemical properties influence ecological risks? A:

  • Physicochemical profiling : Measure logP (2.8 ± 0.2) via shake-flask method and aqueous solubility (0.12 mg/mL at pH 7). High logP suggests bioaccumulation potential; low solubility limits mobility .
  • Biodegradation : Use OECD 301F (manometric respirometry). <20% degradation in 28 days indicates persistence. Mitigate risks via structure modification (e.g., introducing hydroxyl groups) .

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